

Technical Guide: Spectroscopic Characterization of 6-Fluoroisoquinolin-1-amine

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Compound of Interest

Compound Name: 6-Fluoroisoquinolin-1-amine

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Compound Identity & Physicochemical Context[1][3][4][5][6][7][8][9][10][11]

- IUPAC Name: **6-fluoroisoquinolin-1-amine**[1][2][3][4]
- CAS Number: 1009034-72-3[1][2][5][3][4]
- Molecular Formula: C
H
FN
[5][3][4]
- Molecular Weight: 162.16 g/mol [5][3]
- Physical State: Typically an off-white to pale yellow solid.[1][2]
- Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate; sparingly soluble in water.

Synthetic Origin & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities may appear. The most common route involves the nucleophilic aromatic substitution (S

Ar) of 1-chloro-6-fluoroisoquinoline with ammonia.[1][2]

- Key Impurity A: Unreacted 1-chloro-6-fluoroisoquinoline (Distinct isotopic pattern Cl

/Cl

in MS).[1][2]

- Key Impurity B: Hydrolysis product 6-fluoroisoquinolin-1(2H)-one (Amide carbonyl stretch in IR at ~1650 cm

).[1][2]

Mass Spectrometry (MS) Data

Method: Electrospray Ionization (ESI) in Positive Mode.[1][2][6]

Parameter	Value	Interpretation
[M+H]	163.07	Protonated molecular ion (Base Peak).[1][2]
[M+Na]	185.05	Sodium adduct (common in unbuffered solvents).[1][2]
Isotopic Pattern	M (100%), M+1 (~10%)	Consistent with C framework. No halogen pattern (Cl/Br) should be visible.[1][2]
Fragmentation	-17 (NH)	Loss of exocyclic amine (characteristic of 1-aminoisoquinolines).[1][2]
Fragmentation	-20 (HF)	Loss of hydrogen fluoride (confirms F on aromatic ring).[1][2]

Diagnostic Note: The absence of a characteristic M+2 peak (approx. 33% height of M) confirms the complete displacement of the chloro- precursor.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the fluorine atom at position 6 introduces spin-spin coupling (

and

) that splits signals in both proton and carbon spectra.[1][2]

¹H NMR (400 MHz, DMSO-)

- Chemical Shift Reference: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).[1][2]

Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
NH	7.20 - 7.50	Broad Singlet	-	Exchangeable with D O. Broadening due to quadrupole relaxation of N.
H3	6.85	Doublet (d)		Upfield shift due to resonance donation from 1-NH into the pyridine ring.[1][2]
H4	7.45	Doublet (d)		Typical heteroaromatic doublet.
H5	7.95	dd	,	Deshielded peri-proton. Split by ortho-F and meta-H.
H7	7.35	dt or ddd	,	Shielded by ortho-F. Complex splitting pattern. [1][2]
H8	8.20	dd	,	Most deshielded aromatic signal (peri to N). Split by meta-F.

C NMR (100 MHz, DMSO-)

The carbon spectrum is dominated by C-F coupling.[1][2]

- C6 (ipso):

ppm.[1][2] Appears as a doublet with

Hz.[1][2]

- C5 (ortho):

ppm.[1][2] Doublet with

Hz.[1][2]

- C7 (ortho):

ppm.[1][2] Doublet with

Hz.[1][2]

- C1 (amino-substituted):

ppm.[1][2] Singlet (or weak doublet if long-range coupling exists).[1][2]

- C8 (meta):

ppm.[1][2] Doublet with

Hz.[1][2]

F NMR (376 MHz, DMSO-)

- Signal: Single peak at

to

ppm.[1][2]

- Multiplicity: Technically a quartet or multiplet due to coupling with H5, H7, and H8, but often appears as a broad singlet if proton decoupling is not applied.

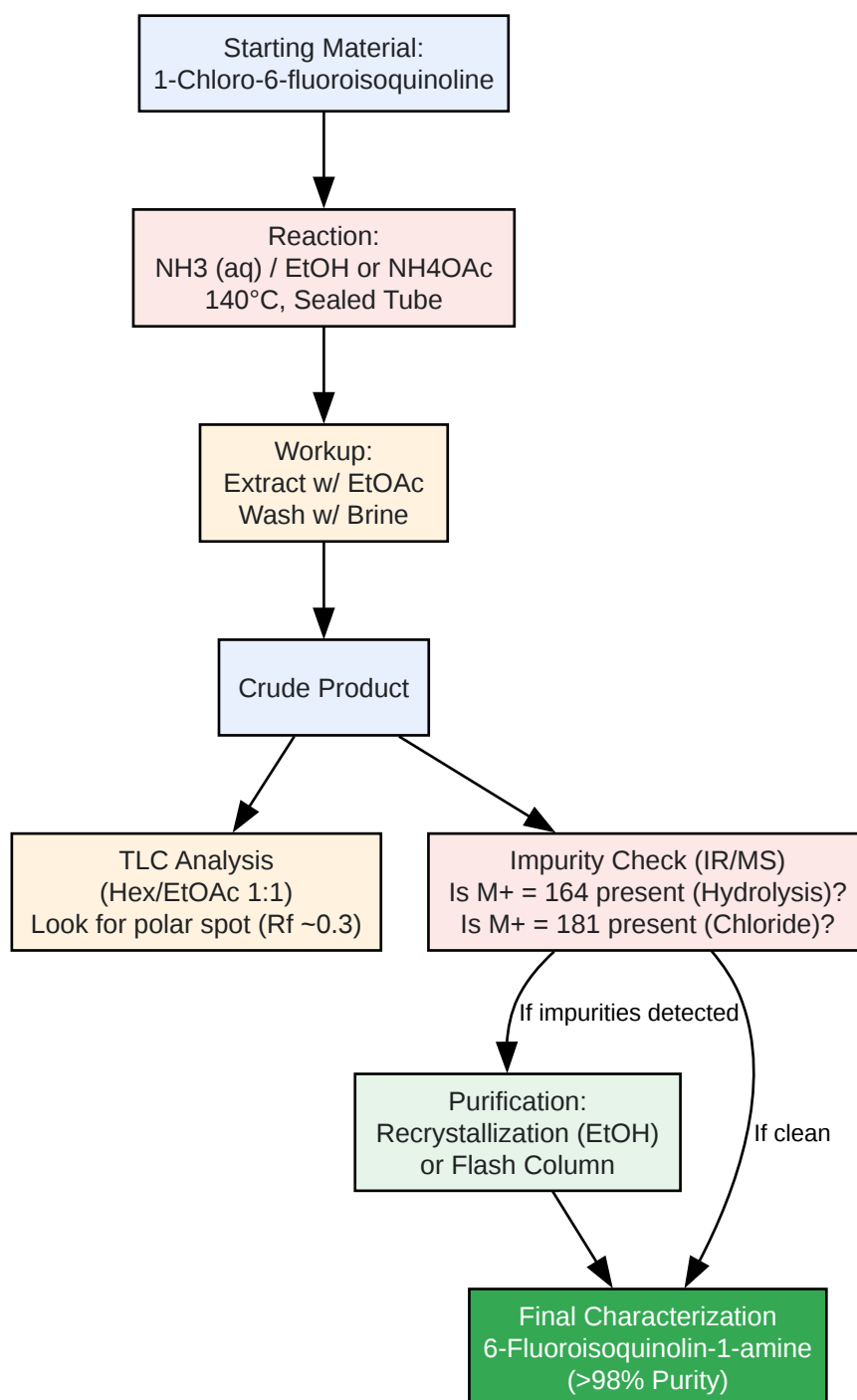
Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet. [\[1\]](#)[\[2\]](#)

Wavenumber (cm)	Functional Group	Mode
3450, 3320	Primary Amine (-NH)	N-H Asymmetric & Symmetric Stretch (Doublet). [1] [2]
1625	Isoquinoline Ring	C=N Stretching (Aromatic). [1] [2]
1580, 1490	Aromatic Skeleton	C=C Ring Breathing.
1210 - 1180	Aryl Fluoride	C-F Stretching (Strong band). [1] [2]
830	Aromatic Substitution	C-H Out-of-plane bend (isolated/adjacent hydrogens). [1] [2]

Experimental Workflow & Validation Logic

The following diagram outlines the logical flow for synthesizing and validating **6-Fluoroisoquinolin-1-amine**, ensuring the exclusion of common by-products.



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Figure 1: Synthesis and characterization workflow for **6-Fluoroisoquinolin-1-amine**.

Protocol: Sample Preparation for NMR

To ensure the resolution of the specific couplings described above:

- Solvent: Use DMSO-
(0.6 mL).^{[1][2]} CDCl
may cause the NH
protons to broaden excessively or disappear due to exchange.
- Concentration: Dissolve 5-10 mg of the solid.
- Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (NH
Cl) from the synthesis, which can distort the baseline.

References

- Vertex Pharmaceuticals. Methods for the preparation of 6-aminoisoquinoline.^{[1][2]} U.S. Patent 9,840,468.^[1] Available at: ^{[1][2]}
- Royal Society of Chemistry. Supporting Information: Synthesis of fluorinated isoquinolines.^[1] Available at: ^{[Link][1][2][6][7][8][9][10]}

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Sources

- 1. 6-AMINOISOQUINOLINE(23687-26-5) 1H NMR spectrum [chemicalbook.com]
- 2. 6-Aminoquinoline(580-15-4) 1H NMR [m.chemicalbook.com]
- 3. CAS 1009034-72-3 | 6-Fluoroisoquinolin-1-amine - Synblock [synblock.com]
- 4. aceschem.com [aceschem.com]
- 5. 1009034-72-3|6-Fluoroisoquinolin-1-amine|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]

- [7. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](https://patentimages.storage.googleapis.com)
- [8. US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist - Google Patents \[patents.google.com\]](#)
- [9. Spectroscopic properties \(FT-IR, NMR and UV\) and DFT studies of amodiaquine - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. scispace.com \[scispace.com\]](https://scispace.com)
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